molecular formula C5H3BrO2 B2642810 5-Bromofuran-3-carbaldehyde CAS No. 63387-54-2

5-Bromofuran-3-carbaldehyde

Cat. No.: B2642810
CAS No.: 63387-54-2
M. Wt: 174.981
InChI Key: OWXSOKNTAUZADN-UHFFFAOYSA-N
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Description

5-Bromofuran-3-carbaldehyde is an organic compound with the molecular formula C5H3BrO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position and an aldehyde group at the 3-position. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of furan followed by formylation. For instance, 5-bromofuran can be prepared by brominating furan with bromine in the presence of a catalyst. The resulting 5-bromofuran can then be formylated using a Vilsmeier-Haack reaction, which involves the reaction of the brominated furan with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromofuran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: 5-Bromofuran-3-carboxylic acid.

    Reduction: 5-Bromofuran-3-methanol.

Scientific Research Applications

5-Bromofuran-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the preparation of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents, including potential drugs for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromofuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bromofuran derivatives. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic compounds .

Properties

IUPAC Name

5-bromofuran-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-5-1-4(2-7)3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXSOKNTAUZADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63387-54-2
Record name 5-bromofuran-3-carbaldehyde
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